molecular formula C17H17NO3 B148482 Benzyl 2-(Hydroxymethyl)-1-Indolinecarboxylate CAS No. 135829-04-8

Benzyl 2-(Hydroxymethyl)-1-Indolinecarboxylate

Cat. No. B148482
M. Wt: 283.32 g/mol
InChI Key: QSMOQTIGILELKY-UHFFFAOYSA-N
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Description

Enantioselective Synthesis Analysis

The synthesis of benzyl 2-(hydroxymethyl)-1-indolinecarboxylate derivatives has been explored in various contexts due to their relevance in medicinal chemistry. For instance, an enantioselective synthesis of a related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, was achieved using iodolactamization as a key step, highlighting the importance of chiral intermediates in the synthesis of potent CCR2 antagonists .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, Ru(II) complexes with 2-hydroxy-benzoic acid derivatives were studied, revealing a six-coordinated Ru(II) atom in a slightly distorted octahedral geometry, stabilized by intramolecular O-H···N interactions . This demonstrates the complexity and specificity of molecular interactions in such compounds.

Chemical Reactions Analysis

The reactivity of indoline derivatives has been explored through various reactions. Novel 1-phenyl-1H-indole-2-carboxylic acids were synthesized using Ullmann and Dieckmann reactions, which are fundamental in constructing indole rings with various substituents . Additionally, the synthesis of functionalized 4H-pyrano[3,2-c]pyridines from related pyridone derivatives showcases the versatility of indoline derivatives in forming complex heterocyclic systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl 2-(hydroxymethyl)-1-indolinecarboxylate derivatives can be inferred from related compounds. For instance, the synthesis of ethyl 9-methoxy-1H-benz[f]indole-2-carboxylate involved selective N-debenzylation, indicating the influence of substituents on the physical properties of these molecules . Moreover, the reverse photochromism observed in derivatives of 1,3,3-trimethylspiro[indoline-2,2′-benzopyran] suggests that the electronic structure of indoline derivatives can lead to unique photochemical behaviors .

Scientific Research Applications

1. Indoline Ring Formation

Besson et al. (1998) studied the formation of N-(Cyanothioformyl)indoline, a new indoline ring forming reaction, which contributes to the understanding of indoline derivatives synthesis, including compounds like Benzyl 2-(Hydroxymethyl)-1-Indolinecarboxylate (Besson, Guillaumet, Lamazzi, Rees, & Thiéry, 1998).

2. Synthesis of CCR2 Antagonists

Campbell et al. (2009) described the enantioselective synthesis of a compound closely related to Benzyl 2-(Hydroxymethyl)-1-Indolinecarboxylate, essential for creating potent CCR2 antagonists, highlighting its relevance in medicinal chemistry (Campbell, Hassler, Ko, Voss, Guaciaro, Carter, & Cherney, 2009).

3. Catalysis in Organic Synthesis

Zhang et al. (2006) utilized a derivative of Benzyl 2-(Hydroxymethyl)-1-Indolinecarboxylate in the study of Au(I)-catalyzed intramolecular hydroamination, demonstrating its application in advanced organic synthesis processes (Zhang, Liu, Kinder, Han, Qian, & Widenhoefer, 2006).

4. Cholinesterase Inhibitors

Pizova et al. (2017) synthesized a series of benzyl carbamates, structurally similar to Benzyl 2-(Hydroxymethyl)-1-Indolinecarboxylate, and tested them as cholinesterase inhibitors, indicating potential therapeutic applications (Pizova, Havelkova, Štěpánková, Bąk, Kauerová, Kozik, Oravec, Imramovský, Kollar, Bobál, & Jampílek, 2017).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling it.


Future Directions

This involves discussing potential future research directions, such as new synthetic routes, applications, or modifications to the compound.


For a specific compound, these analyses would require a combination of laboratory experiments and literature research. If you have a different compound or a more specific question about this process, feel free to ask!


properties

IUPAC Name

benzyl 2-(hydroxymethyl)-2,3-dihydroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c19-11-15-10-14-8-4-5-9-16(14)18(15)17(20)21-12-13-6-2-1-3-7-13/h1-9,15,19H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMOQTIGILELKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380048
Record name Benzyl 2-(Hydroxymethyl)-1-Indolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-(Hydroxymethyl)-1-Indolinecarboxylate

CAS RN

135829-04-8
Record name Benzyl 2-(Hydroxymethyl)-1-Indolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution containing 2,3-dihydro-1H-indol-2-ylmethanol (Preparation 5, 4.31 g) and THF (60 mL) is added to a flask containing sodium bicarbonate (24.27 g) and water (15 mL). Benzylchloroformate (4.5 mL) is slowly added. Once addition is complete, the mixture is stirred overnight. The crude mixture is filtered and washed with a large amount of CH2Cl2. The filtrate is poured into water and the separated organic phase is washed with 5% HCl and brine. The organic layer is dried (Na2SO4), filtering, and concentrated to give a yellow oil. The crude product is chromatographed eluting with EtOAc/heptane (1/1) to give 8.11 g (99%) of the title compound as a pale colored oil. Physical characteristics: MS (ESI+) m/z 284 (M+H)+.
Quantity
4.31 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
24.27 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
4.5 mL
Type
reactant
Reaction Step Three
Yield
99%

Synthesis routes and methods II

Procedure details

4.6 g (212 mmol) of lithium borohydride were added in three portions to a solution of 33.0 g (106 mmol) of methyl 1-benzyloxycarbonylindoline-2-carboxylate in 450 ml of tetrahydrofuran, and the resulting mixture was stirred for 5 hours at room temperature. At the end of this time, ice was added and the mixture was stirred for a further 1 hour before extracting with ethyl acetate. The organic extract was washed with water, dried over anhydrous magnesium sulfate and then concentrated by evaporation under reduced pressure. The resulting residue was purified by chromatography on a silica gel column using a 2:5 by volume mixture of ethyl acetate and hexane as the eluant to afford 25.0 g (yield: 83%) of the title compound as a colorless oil.
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 2-(Hydroxymethyl)-1-Indolinecarboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 2-(Hydroxymethyl)-1-Indolinecarboxylate
Reactant of Route 3
Benzyl 2-(Hydroxymethyl)-1-Indolinecarboxylate
Reactant of Route 4
Benzyl 2-(Hydroxymethyl)-1-Indolinecarboxylate
Reactant of Route 5
Benzyl 2-(Hydroxymethyl)-1-Indolinecarboxylate
Reactant of Route 6
Benzyl 2-(Hydroxymethyl)-1-Indolinecarboxylate

Citations

For This Compound
2
Citations
SM Lin, SC Lin, JN Hsu, C Chang… - Journal of medicinal …, 2020 - ACS Publications
Structure-based stabilization of protein–protein interactions (PPIs) is a promising strategy for drug discovery. However, this approach has mainly focused on the stabilization of native …
Number of citations: 103 pubs.acs.org
P Dhankhar, V Dalal, V Singh, S Tomar… - Journal of Biomolecular …, 2022 - Taylor & Francis
The Coronavirus Disease 2019, caused by the severe acute respiratory syndrome coronavirus 2 is an exceptionally contagious disease that leads to global epidemics with elevated …
Number of citations: 36 www.tandfonline.com

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